molecular formula C19H18FNO2 B2413891 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide CAS No. 693793-71-4

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B2413891
CAS RN: 693793-71-4
M. Wt: 311.356
InChI Key: KBANEMVRSQMCOI-ATVHPVEESA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the precise arrangement of atoms in the molecule.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide. For instance, Huang & Zhou (2011) synthesized a compound by reacting 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide and 4-fluorobenzaldehyde, analyzing its crystal structure and molecular interactions (Huang & Zhou, 2011).

Role in Synthesis of Pharmaceuticals

The compound is a key intermediate in the synthesis of pharmaceuticals, such as atorvastatin, a cholesterol-lowering drug. Zhou Kai (2010) described a synthetic route involving 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide to produce key intermediates for atorvastatin (Zhou Kai, 2010). Similarly, Estévez, Villacampa, & Menéndez (2014) utilized this compound in a high-speed vibration milling method to synthesize atorvastatin lactone (Estévez, Villacampa, & Menéndez, 2014).

Antimicrobial and Antiproliferative Activities

Compounds derived from 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide have been explored for their potential antimicrobial and antiproliferative activities. For instance, research by Liu et al. (2015) and Desai et al. (2013) focused on synthesizing derivatives with antimicrobial properties (Liu, 2015); (Desai, Rajpara, & Joshi, 2013). Additionally, Liu, Shi, Gong, Ding, & Chen (2019) investigated the antiproliferative activity of a derivative against various cancer cell lines (Liu, Shi, Gong, Ding, & Chen, 2019).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it exerts this effect at the molecular level .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties .

properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c1-13(2)18(22)17(12-14-8-10-15(20)11-9-14)19(23)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBANEMVRSQMCOI-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide

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